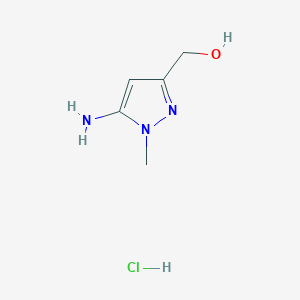

(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride

説明

(5-Amino-1-methylpyrazol-3-yl)methanol hydrochloride is a pyrazole-derived compound characterized by an amino group at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 3-position, with a hydrochloride counterion. Pyrazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties .

特性

IUPAC Name |

(5-amino-1-methylpyrazol-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-8-5(6)2-4(3-9)7-8;/h2,9H,3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGVBXIJGCXNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443279-32-0 | |

| Record name | 1H-Pyrazole-3-methanol, 5-amino-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride typically involves the reaction of 5-amino-1-methylpyrazole with formaldehyde under acidic conditions to form the corresponding hydroxymethyl derivative. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

化学反応の分析

Types of Reactions

(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

科学的研究の応用

Synthesis and Derivatives

Research indicates that (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride can be utilized to synthesize various pyrazole derivatives through different reaction conditions, including:

- Microwave-assisted synthesis : This method has shown to enhance yield and reduce reaction times significantly compared to conventional methods .

- Ultrasound-assisted reactions : These have been employed for synthesizing pyrazolo[3,4-b]pyridine derivatives with high efficiency .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds derived from (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride. For instance:

- Pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound exhibited significant cytotoxic activity against several cancer cell lines, including colorectal and breast cancer cells .

- A study demonstrated that derivatives showed IC values ranging from 1.26 to 3.22 μM against HCT-116 and MCF-7 cells, indicating potent anticancer properties .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression:

- PIM kinase inhibition : Several derivatives were found to act as potent inhibitors of PIM kinases, which are implicated in various malignancies. This inhibition was linked to the induction of apoptosis in cancer cells .

Synthesis of Bioactive Compounds

The versatility of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride extends to the synthesis of other bioactive compounds:

- It serves as a precursor for creating fused pyrazoloazines and other heterocyclic compounds that have shown promise in drug development .

Case Studies

作用機序

The mechanism of action of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the molecule allow it to form hydrogen bonds and other interactions with biological macromolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrazole-Based Hydrochlorides

3-Amino-5-ethyl-1H-pyrazole hydrochloride (CAS 1238864-53-3)

- Molecular Formula : C₅H₁₀ClN₃

- Molecular Weight : 147.61 g/mol

- Substituents: Ethyl group at the 5-position, amino at the 3-position.

- Key Properties : Higher lipophilicity compared to methyl-substituted analogs due to the ethyl group. Likely used as a synthetic intermediate for bioactive molecules.

- Applications : Intermediate in drug discovery, particularly for heterocyclic scaffolds .

3-Amino-5-isopropyl-1H-pyrazole hydrochloride (CAS 1347814-85-0)

- Molecular Formula : C₆H₁₂ClN₃

- Molecular Weight : ~161.63 g/mol (estimated)

- Substituents : Isopropyl group at the 5-position.

- Applications : Pharmaceutical intermediate; structural modifications enhance metabolic stability .

5-Amino-3-methylisothiazole hydrochloride (CAS 52547-00-9)

- Molecular Formula : C₄H₇ClN₂S

- Molecular Weight : 150.63 g/mol

- Substituents: Methyl at the 3-position, amino at the 5-position.

- Key Differences : Isothiazole ring (S and N atoms) instead of pyrazole (two N atoms). Sulfur enhances electronegativity and alters reactivity.

- Applications : Intermediate in agrochemicals and bioactive molecules; sulfur-containing heterocycles often exhibit unique pharmacokinetic profiles .

Non-Pyrazole Hydrochlorides with Methanol Groups

[5-[(Dimethylamino)methyl]furan-2-yl]methanol Hydrochloride (CAS 81074-81-9)

- Molecular Formula: C₈H₁₄ClNO₂

- Molecular Weight : 191.66 g/mol

- Substituents: Dimethylaminomethyl on furan, hydroxymethyl group.

- Key Differences : Furan ring (oxygen-containing) vs. pyrazole. Lower basicity due to the oxygen atom.

- Applications: Impurity in ranitidine hydrochloride (anti-ulcer drug); highlights the role of methanol groups in pharmaceutical degradation .

(2-Amino-3,5-dibromophenyl)methanol (CAS 50739-76-9)

- Molecular Formula: C₇H₇Br₂NO

- Molecular Weight : 280.94 g/mol

- Substituents: Bromine atoms at 3,5-positions; aminophenyl core.

- Applications : Impurity in ambroxol and bromhexine hydrochloride (expectorants); bromine enhances molecular weight and lipophilicity .

Analytical Data

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Impact : Substituents like ethyl or isopropyl increase lipophilicity, enhancing membrane permeability in drug candidates. Conversely, polar groups (e.g., hydroxymethyl) improve water solubility .

- Heterocyclic Core : Pyrazoles offer dual hydrogen-bonding sites (NH and OH), while isothiazoles provide sulfur-mediated redox activity. Furan-based analogs are less basic but more oxygen-sensitive .

- Synthetic Efficiency : Yields for pyrazole derivatives (~56% in ) suggest room for optimization, whereas palladium-catalyzed couplings () offer precision but higher costs .

生物活性

(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its reactivity and interaction with biological macromolecules. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

The compound's chemical structure allows for various types of reactions, including oxidation, reduction, and substitution. Its synthesis typically involves the reaction of 5-amino-1-methylpyrazole with formaldehyde under acidic conditions.

The mechanism of action for (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride is primarily through its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with target molecules, while the hydroxymethyl group enhances its solubility and bioavailability. This dual functionality allows it to modulate enzyme activity effectively, making it a valuable biochemical probe in enzyme studies.

Anticancer Activity

Recent studies have explored the anticancer properties of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in human tumor cell lines at low micromolar concentrations (IC50 values ranging from 0.1 to 1 μM) depending on the specific cancer type .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Enzyme Inhibition Studies

In enzyme inhibition assays, (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride has shown promising results against several targets, including:

- Dihydroorotate dehydrogenase (DHODH) : A key enzyme in pyrimidine synthesis, where it demonstrated effective inhibition with IC50 values around 0.05 μM .

- Aurora Kinases : Inhibition studies revealed that this compound could selectively inhibit Aurora-A kinase, a target for cancer therapy, with IC50 values ranging from 0.07 to 0.30 μM depending on the specific isoform .

Structure-Activity Relationship (SAR)

The biological activity of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride can be significantly influenced by structural modifications. Comparative studies with similar compounds such as 5-amino-1-methylpyrazole highlight the importance of the hydroxymethyl group for enhancing solubility and bioactivity. Modifications at the amino position or variations in substituents have been shown to alter potency and selectivity across different biological targets .

| Compound | Structure | IC50 (μM) | Biological Target |

|---|---|---|---|

| (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride | Structure | 0.05 - 1 | DHODH, Aurora Kinases |

| 5-Amino-1-methylpyrazole | Structure | >10 | Various |

| 3-Amino-1-methylpyrazole | N/A | N/A | N/A |

Case Studies

Several case studies have documented the efficacy of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride in preclinical models:

- Cancer Models : In xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls.

- Inflammatory Disease Models : In animal models of arthritis, administration led to decreased joint swelling and reduced levels of inflammatory markers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Amino-1-methylpyrazol-3-yl)methanol hydrochloride, and what parameters critically influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or nitriles under acidic conditions. Critical parameters include temperature control (80–100°C), stoichiometric ratios of reactants, and purification via recrystallization using ethanol/HCl mixtures to isolate the hydrochloride salt. Impurity profiles (e.g., ammonium chloride byproducts) should be monitored via HPLC . For pyrazole derivatives, substituent positioning (e.g., methyl groups at the 1- and 3-positions) can affect reaction efficiency, requiring optimization of reaction time and catalyst selection (e.g., HCl as a proton source) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should researchers address ambiguities in data interpretation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals, particularly for aromatic protons and amine groups.

- FT-IR : Confirm the presence of -NH₂ (stretch ~3300 cm⁻¹) and methanol-OH (broad peak ~3200 cm⁻¹).

- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion clusters (e.g., [M+H]+ and isotopic patterns for Cl-containing species).

Discrepancies in NH₂ group detection (e.g., due to HCl salt formation) can be resolved by comparing free base and salt forms .

Q. What solvent systems and conditions optimize solubility and stability for in vitro studies?

- Methodological Answer : The compound exhibits limited aqueous solubility (~2–5 mg/mL in water at 25°C) but improved solubility in polar aprotic solvents (e.g., DMSO, 20–30 mg/mL). Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 4°C. For long-term storage, lyophilize and store at -20°C under inert gas to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers design crystallization experiments to obtain high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Use slow evaporation in mixed solvents (e.g., methanol/water, 7:3 v/v) at 4°C to promote crystal growth. For hydrochloride salts, maintain acidic conditions (pH 2–3) to prevent deprotonation. Data collection at 100 K with synchrotron radiation improves resolution. Refinement via SHELXL-2018 (anisotropic displacement parameters) and validation with CCDC tools ensure structural accuracy. Twinning, common in pyrazole derivatives, requires integration of multiple datasets .

Q. What computational strategies resolve contradictions between experimental NMR data and predicted spectra?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 16. Compare calculated chemical shifts (GIAO method) with experimental NMR to identify misassignments.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO or water) to account for conformational flexibility influencing shift values.

- Software : Use MOE 2016.08 for automated alignment of experimental and theoretical spectra .

Q. How can researchers design pharmacokinetic studies to evaluate bioavailability and metabolic stability?

- Methodological Answer :

- In Vivo : Administer via intravenous (1 mg/kg) and oral (5 mg/kg) routes in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Quantify using LC-MS/MS (LOQ: 0.1 ng/mL).

- In Vitro : Use hepatic microsomes (human/rat) to assess CYP450-mediated metabolism. Monitor parent compound depletion via UPLC-PDA.

- Data Analysis : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental models (Phoenix WinNonlin). Structural analogs with pyrazole cores often show moderate hepatic clearance, necessitating prodrug strategies .

Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose to 0.1 M HCl (pH 1), NaOH (pH 13), and H₂O₂ (3%) at 40°C for 24 hours. Monitor degradation products via UPLC-QTOF.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C for hydrochloride salts).

- pH-Solubility Profile : Titrate from pH 1–10 and measure solubility via shake-flask method. Pyrazole derivatives often show pH-dependent solubility minima near neutral pH .

Contradiction Resolution in Data Analysis

Q. How should researchers address discrepancies between HPLC purity assays and elemental analysis results?

- Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient. Ensure UV detection at 254 nm matches the compound’s λₘₐₓ.

- Elemental Analysis : Account for hygroscopicity by drying samples under vacuum (0.1 mmHg, 24 hours). Discrepancies >0.3% suggest residual solvent or salt impurities, requiring additional recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。